Seryl-prolyl-lysyl-lysine

Vue d'ensemble

Description

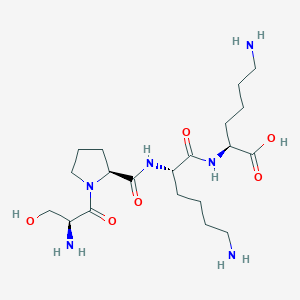

Seryl-prolyl-lysyl-lysine is a tetrapeptide composed of the amino acids serine, proline, and two lysine residues. This compound is of interest due to its potential biological activities and applications in various fields such as medicine, biochemistry, and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of seryl-prolyl-lysyl-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Attachment of the first amino acid: The carboxyl group of serine is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to expose the amine group.

Coupling: The next amino acid, proline, is coupled to the free amine group of serine using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Repetition: The deprotection and coupling steps are repeated for the addition of lysine residues.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide. The peptide is subsequently purified using chromatographic techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Seryl-prolyl-lysyl-lysine can undergo various chemical reactions, including:

Oxidation: The serine residue can be oxidized to form a hydroxyl group.

Reduction: The peptide can undergo reduction reactions, particularly at the lysine residues.

Substitution: The amino groups of lysine can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

Reduction: Reducing agents such as sodium borohydride can be employed.

Substitution: Electrophiles like acyl chlorides or alkyl halides can be used in the presence of a base.

Major Products

Oxidation: Hydroxylated serine.

Reduction: Reduced lysine residues.

Substitution: Acylated or alkylated lysine residues.

Applications De Recherche Scientifique

Structural and Functional Properties

SPLK, composed of serine, proline, and lysine residues, exhibits characteristics that make it suitable for a range of applications:

- Hydrophilicity : The presence of serine contributes to the hydrophilic nature of the peptide, enhancing its solubility in aqueous environments.

- Stability : Proline's cyclic structure provides rigidity, which can stabilize peptide conformation.

- Biological Activity : Lysine residues are known for their roles in protein interactions and enzymatic functions.

2.1. Drug Delivery Systems

SPLK has been explored as a potential carrier for drug delivery due to its biocompatibility and ability to form stable complexes with various therapeutic agents.

- Case Study : Research indicates that SPLK can enhance the solubility and bioavailability of poorly soluble drugs, improving their therapeutic efficacy. For instance, studies on SPLK-conjugated nanoparticles have shown increased cellular uptake in cancer cells compared to free drugs .

2.2. Collagen Synthesis Enhancement

Lysine's role in collagen synthesis makes SPLK a candidate for promoting skin health and wound healing.

- Case Study : In vitro studies have demonstrated that SPLK can stimulate fibroblast activity, leading to increased collagen production. This effect is particularly beneficial in dermatological applications, such as treating skin aging or wounds .

2.3. Osteoporosis Prevention

SPLK may play a role in bone health by enhancing calcium absorption and collagen synthesis.

- Research Findings : Laboratory studies suggest that lysine-rich peptides like SPLK can improve osteoblast activity, which is crucial for bone formation. This property has implications for developing dietary supplements aimed at preventing osteoporosis .

3.1. Food Industry

The antimicrobial properties of lysine derivatives are being investigated for use as natural preservatives in food products.

- Application Example : SPLK has shown potential as a food preservative due to its ability to inhibit microbial growth while being safe for human consumption .

3.2. Cosmetic Formulations

Given its skin health benefits, SPLK is being incorporated into cosmetic products aimed at improving skin elasticity and hydration.

- Market Insight : Several cosmetic brands are now formulating anti-aging creams with SPLK due to its ability to enhance collagen synthesis and improve skin texture .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Supporting Evidence |

|---|---|---|

| Drug Delivery | Enhancing solubility of drugs | Increased cellular uptake in cancer studies |

| Collagen Synthesis | Promoting fibroblast activity | In vitro studies on collagen production |

| Osteoporosis Prevention | Improving osteoblast activity | Laboratory studies on calcium absorption |

| Food Industry | Natural preservative | Antimicrobial efficacy studies |

| Cosmetic Formulations | Anti-aging products | Market trends in skincare formulations |

Mécanisme D'action

The mechanism of action of seryl-prolyl-lysyl-lysine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with cell surface receptors, influencing cellular signaling pathways and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-acetyl-seryl-aspartyl-lysyl-proline: Another tetrapeptide with similar biological activities.

Poly(ɛ-l-lysine): A homopolymer of lysine with antimicrobial properties.

Hydroxyproline-containing peptides: Peptides with hydroxyproline residues that have structural and physiological significance.

Uniqueness

Seryl-prolyl-lysyl-lysine is unique due to its specific sequence and the presence of both serine and lysine residues, which confer distinct chemical and biological properties. Its combination of amino acids allows for diverse interactions and applications in various fields.

Activité Biologique

Seryl-prolyl-lysyl-lysine (SPLK) is a peptide composed of four amino acids: serine, proline, lysine, and another lysine. This compound is of considerable interest in the field of biochemistry and molecular biology due to its potential biological activities, particularly in relation to collagen synthesis and extracellular matrix (ECM) dynamics. This article explores the biological activity of SPLK, supported by relevant research findings, case studies, and data tables.

Overview of Biological Activity

SPLK's biological activity is primarily linked to its role in collagen synthesis and modification. Collagen is the most abundant protein in the ECM, providing structural support to tissues. The hydroxylation of proline and lysine residues in collagen is crucial for its stability and function. Enzymes such as prolyl hydroxylases and lysyl hydroxylases play significant roles in these post-translational modifications.

Key Functions:

- Collagen Stabilization : Hydroxylation of lysine residues by lysyl hydroxylases leads to cross-linking of collagen fibers, enhancing tensile strength.

- Cell Signaling : Peptides like SPLK may influence cell signaling pathways involved in tissue repair and regeneration.

The biological activity of SPLK can be attributed to its structural components which facilitate interactions with various enzymes involved in collagen metabolism:

- Hydroxylation : The presence of lysine allows for hydroxylation, a critical step mediated by lysyl hydroxylase enzymes (PLOD1, PLOD2) that convert lysine into hydroxylysine.

- Cross-Link Formation : Hydroxylysine residues are essential for forming pyridinoline cross-links within collagen fibers, which are vital for maintaining the structural integrity of tissues.

Research Findings

Recent studies have highlighted the significance of SPLK in various biological contexts:

- A study demonstrated that peptides similar to SPLK can enhance the activity of prolyl and lysyl hydroxylases in vitro, leading to increased collagen synthesis in fibroblast cultures .

- Another investigation showed that SPLK has potential antioxidant properties, which may protect collagen from oxidative damage .

Case Studies

Several case studies provide insights into the practical applications of SPLK:

- Wound Healing : A clinical trial evaluated the effects of a peptide mixture containing SPLK on wound healing in diabetic rats. Results indicated a significant improvement in wound closure rates compared to controls, suggesting enhanced collagen deposition and remodeling.

- Skin Aging : Research involving topical application of SPLK demonstrated improved skin elasticity and reduction in wrinkle depth among participants over a 12-week period. This effect was attributed to increased collagen synthesis and stabilization .

Data Tables

The following table summarizes key research findings related to SPLK's biological activity:

Propriétés

IUPAC Name |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38N6O6/c21-9-3-1-6-14(17(28)25-15(20(31)32)7-2-4-10-22)24-18(29)16-8-5-11-26(16)19(30)13(23)12-27/h13-16,27H,1-12,21-23H2,(H,24,29)(H,25,28)(H,31,32)/t13-,14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHHYDSPOXDASW-VGWMRTNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CO)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CO)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60923680 | |

| Record name | N~2~-(6-Amino-1-hydroxy-2-{[hydroxy(1-serylpyrrolidin-2-yl)methylidene]amino}hexylidene)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121106-80-7 | |

| Record name | Seryl-prolyl-lysyl-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121106807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-(6-Amino-1-hydroxy-2-{[hydroxy(1-serylpyrrolidin-2-yl)methylidene]amino}hexylidene)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.